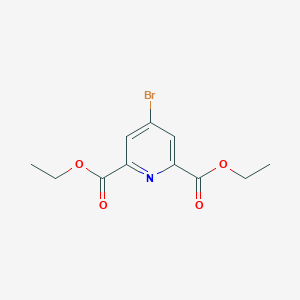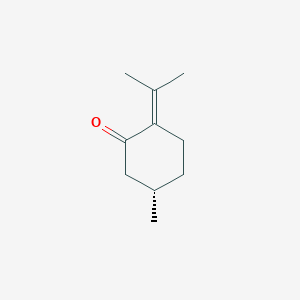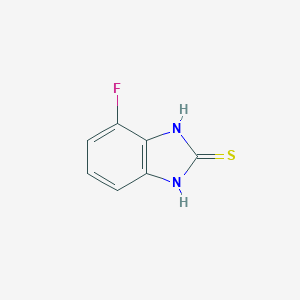![molecular formula C7H15NO4S B056913 Acide 3[N-Morpholino]propane sulfonique CAS No. 1132-61-2](/img/structure/B56913.png)
Acide 3[N-Morpholino]propane sulfonique
Vue d'ensemble
Description
Applications De Recherche Scientifique
3[N-Morpholino]propane sulfonic acid has a wide range of applications in scientific research :
Biological Research: It is used as a buffering agent in cell culture media, ensuring optimal pH for cell growth and function.
Biochemical Studies: The compound is employed in protein purification, electrophoresis, and enzyme stabilization.
Medical Research: It is used in the preparation of diagnostic assays and as a component in various biochemical buffers.
Industrial Applications: The compound is utilized in the production of pharmaceuticals and other chemical products due to its inert properties.
Mécanisme D'action
Target of Action
3[N-Morpholino]propane sulfonic acid, commonly known as MOPS, is primarily a buffering agent .
Mode of Action
MOPS functions by resisting changes in pH. It can accept or donate protons (H+ ions) as necessary to maintain the pH within a specific range . This makes it an essential tool in biological and biochemical studies, where maintaining a stable pH is crucial .
Biochemical Pathways
Instead, it helps maintain the optimal pH for these pathways to occur . By doing so, it ensures that the biochemical reactions proceed at their optimal rates .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed if it were to be administered. Its elimination would likely depend on the specific organism and the route of administration.
Result of Action
The primary result of MOPS’s action is the maintenance of a stable pH in the system where it is used . This can have various effects depending on the system. For example, in cell culture, it can help maintain the health and viability of the cells . In gel electrophoresis, it can ensure that the proteins or nucleic acids being studied migrate correctly .
Action Environment
The efficacy and stability of MOPS can be influenced by various environmental factors. For example, its buffering capacity is dependent on temperature and concentration . It is also sensitive to light, which can cause it to become discolored over time .
Analyse Biochimique
Biochemical Properties
MOPS plays a significant role in biochemical reactions. It is known to interact with bovine serum albumin, stabilizing the protein . The nature of these interactions is primarily through hydrogen bonding and electrostatic interactions.
Cellular Effects
MOPS is used to maintain the pH of mammalian cell culture medium . It can modify lipid interactions and influence the thickness and barrier properties of membranes .
Molecular Mechanism
At the molecular level, MOPS exerts its effects primarily through its buffering capacity. It helps maintain a stable pH environment, which is crucial for the proper functioning of various biomolecules, including enzymes and proteins .
Temporal Effects in Laboratory Settings
Over time, MOPS buffer solutions may become discolored (yellow), but this slight discoloration reportedly does not significantly affect the buffering characteristics .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of MOPS in animal models. It is recommended that usage above 20 mM in mammalian cell culture work is not recommended .
Metabolic Pathways
Its primary role is as a buffering agent, helping to maintain a stable pH environment necessary for various biochemical reactions .
Transport and Distribution
MOPS is highly soluble in water , facilitating its distribution within cells and tissues. It has minimal lipid solubility, ensuring impermeability to membranes and minimizing interference with cellular processes .
Subcellular Localization
As a soluble buffer, MOPS is present throughout the cell, wherever aqueous solutions are found. It does not have any specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
The synthesis of 3[N-Morpholino]propane sulfonic acid typically involves the reaction of 1,3-propane sultone with morpholine. The process can be summarized as follows :
Dissolution: 1,3-propane sultone is dissolved in an organic solvent to obtain an organic solution. Similarly, morpholine is dissolved in another organic solvent.
Reaction: The two solutions are simultaneously pumped into a microchannel reactor, where they react to form the desired product. The molar ratio of 1,3-propane sultone to morpholine is maintained at 1:1.
Crystallization: The reaction mixture is subjected to freeze crystallization to separate the crude product, which is then purified by filtration.
Analyse Des Réactions Chimiques
3[N-Morpholino]propane sulfonic acid is primarily used as a buffering agent and does not undergo significant chemical transformations under normal conditions. it can participate in the following reactions:
Comparaison Avec Des Composés Similaires
3[N-Morpholino]propane sulfonic acid is often compared with other Good’s buffers such as MES (2-(N-morpholino)ethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) . While MES has a lower pKa of 6.1, making it suitable for slightly acidic conditions, HEPES has a pKa of 7.5, which is closer to physiological pH. The unique feature of 3[N-Morpholino]propane sulfonic acid is its morpholine ring, which provides excellent buffering capacity in the near-neutral pH range .
Similar Compounds
- MES (2-(N-morpholino)ethanesulfonic acid)
- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
- CAPS (3-(cyclohexylamino)-1-propanesulfonic acid)
- Tris (tris(hydroxymethyl)aminomethane)
Propriétés
IUPAC Name |
3-morpholin-4-ylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLFYONBTKHTER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044371 | |
| Record name | 4-Morpholinepropanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White odorless powder; [Caledon Laboratories MSDS] | |
| Record name | 4-Morpholinepropane sulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11189 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1132-61-2 | |
| Record name | MOPS | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MOPS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(N-morpholino)propanesulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03434 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Morpholinepropanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Morpholinepropanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-morpholinopropanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(N-MORPHOLINO)PROPANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/273BP63NV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MOPS is a zwitterionic buffering agent known for its effectiveness in the pH range of 6.5 to 7.9, making it ideal for many biological and biochemical experiments. [, , , , ] This range is particularly relevant for studying enzymes, proteins, and cells that are sensitive to drastic pH changes. [, ]
A: MOPS has the molecular formula C7H15NO4S and a molecular weight of 209.26 g/mol. While spectroscopic data is not extensively discussed in the provided research, its zwitterionic nature influences its interactions in various applications. [, , , ]
A: MOPS demonstrates good stability in various experimental settings. Studies have shown its compatibility with analytical techniques like High-Performance Liquid Chromatography (HPLC) [, ] and its use in characterizing biological samples like duodenal juice. [] Additionally, MOPS remains effective as a buffer in both liquid media and solid agar, although it can influence the properties of the resulting products, like spore coat protein composition in Bacillus subtilis. []
A: Research has shown that MOPS can significantly amplify the fluorescence intensity of 6-carboxyfluorescein (FAM)-labeled aptamers. [] This discovery led to the development of a highly sensitive and rapid aptasensor for detecting Cadmium ions (Cd2+). [] The mechanism involves MOPS influencing the pKa and conformation of the FAM-aptamer, leading to enhanced fluorescence. []
A: Studies on Pseudomonas cepacia revealed that MOPS buffer, particularly at pH greater than 7.5, could eliminate the bacteria's susceptibility to β-lactam antibiotics. [] This effect is likely linked to changes in the bacteria's physiology and outer membrane protein expression in response to the specific environmental conditions. [, ]
A: Researchers utilize techniques like HPLC with UV detection to quantify residual MOPS in samples. [, ] These methods are validated for their accuracy, precision, and specificity, ensuring reliable measurement of MOPS concentrations in different matrices. [, ]
A: While MOPS is widely used, researchers can choose from other Good's buffers like ADA (N-[2-acetamido]-2-iminodiacetic acid) or ACES (2-[(2-amino-2-oxoethyl)-amino] ethanesulfonic acid) based on the specific pH range and experimental requirements. [] Factors like the pKa of the buffer, its compatibility with the system being studied, and potential interactions with other components should be carefully considered. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)


